Sodium 2,6-diaminotoluene-4-sulphonate
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Overview
Description
Sodium 2,6-diaminotoluene-4-sulphonate is a chemical compound with the molecular formula C7H9N2NaO3S and a molecular weight of 224.21 g/mol . . This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sodium 2,6-diaminotoluene-4-sulphonate typically involves the sulfonation of 2,6-diaminotoluene. One common method includes the reaction of 2,6-diaminotoluene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic ammoniation of 2,6-dichlorotoluene using ammonia as the aminating agent under the effect of a palladium complex catalyst . This method is advantageous as it avoids high-temperature and high-pressure conditions, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,6-diaminotoluene-4-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under mild to moderate conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sodium 2,6-diaminotoluene-4-sulphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 2,6-diaminotoluene-4-sulphonate involves its interaction with various molecular targets. It can act as a nucleophile due to the presence of amino groups, allowing it to participate in substitution reactions. Additionally, its sulfonate group can engage in ionic interactions, making it useful in various chemical processes .
Comparison with Similar Compounds
- Sodium 2,6-diaminotoluene-3-sulphonate
- 2,6-Diaminotoluene-4-sulfonic acid
- Sodium 2,6-bis[(2,4-diaminophenyl)azo]toluene-4-sulphonate
Uniqueness: Sodium 2,6-diaminotoluene-4-sulphonate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring precise chemical behavior .
Properties
CAS No. |
7336-19-8 |
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Molecular Formula |
C7H9N2NaO3S |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
sodium;3,5-diamino-4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H10N2O3S.Na/c1-4-6(8)2-5(3-7(4)9)13(10,11)12;/h2-3H,8-9H2,1H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
SHIDSGHHUIZANB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1N)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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